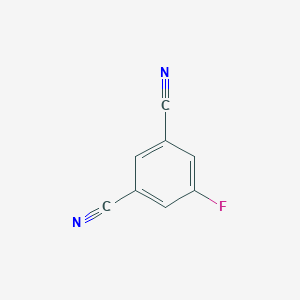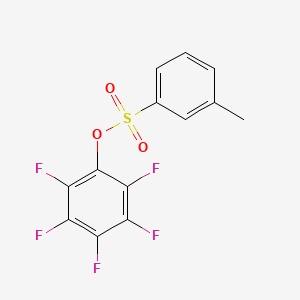
5,7-二氟喹啉
描述
5,7-Difluoroquinoline is an organic compound with the chemical formula C₉H₅F₂N. It is a colorless or slightly yellow solid with a melting point of approximately 82-84°C . This compound belongs to the family of fluorinated quinolines, which are known for their enhanced biological activity and unique properties due to the incorporation of fluorine atoms into the quinoline skeleton .
科学研究应用
作用机制
Target of Action
It is known that many synthetic quinolines, which include 5,7-difluoroquinoline, exhibit antibacterial, antineoplastic, and antiviral activities . They do this by inhibiting various enzymes .
Mode of Action
It’s known that the incorporation of a fluorine atom into azaaromatics, like quinolines, is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
It’s known that the regulation of metabolic pathways is a complex process that ensures the output of the pathways meets biological demand .
Pharmacokinetics
It’s known that these properties have a significant impact on the bioavailability of a compound .
Result of Action
It’s known that fluoroquinolones, which include 5,7-difluoroquinoline, lead to cell death, making them very effective at killing bacteria .
Action Environment
It’s known that environmental factors can significantly influence the action of a compound .
生化分析
Biochemical Properties
5,7-Difluoroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, 5,7-Difluoroquinoline has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and growth, making 5,7-Difluoroquinoline a potential antibacterial agent.
Cellular Effects
The effects of 5,7-Difluoroquinoline on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, 5,7-Difluoroquinoline disrupts DNA replication, leading to cell death . In mammalian cells, it has been observed to affect mitochondrial function and induce oxidative stress, which can lead to apoptosis or programmed cell death . These cellular effects highlight the potential of 5,7-Difluoroquinoline as a therapeutic agent in treating bacterial infections and possibly certain types of cancer.
Molecular Mechanism
At the molecular level, 5,7-Difluoroquinoline exerts its effects through several mechanisms. It binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . Additionally, 5,7-Difluoroquinoline can generate reactive oxygen species (ROS) within cells, leading to oxidative damage to cellular components, including lipids, proteins, and DNA . This oxidative stress can trigger signaling pathways that result in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Difluoroquinoline change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term studies have shown that 5,7-Difluoroquinoline can have sustained antibacterial effects, but its efficacy may decrease over time due to degradation and the development of bacterial resistance . In in vitro studies, prolonged exposure to 5,7-Difluoroquinoline has been associated with increased oxidative stress and apoptosis in mammalian cells .
Dosage Effects in Animal Models
The effects of 5,7-Difluoroquinoline vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, 5,7-Difluoroquinoline can induce toxic effects, including liver and kidney damage, due to its ability to generate ROS and cause oxidative stress . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5,7-Difluoroquinoline is involved in several metabolic pathways, primarily those related to its antibacterial activity. It interacts with enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and disrupting DNA replication . Additionally, 5,7-Difluoroquinoline can affect metabolic flux by altering the levels of metabolites involved in oxidative stress responses . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.
Transport and Distribution
Within cells and tissues, 5,7-Difluoroquinoline is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and accumulate in cellular compartments such as the mitochondria . Transporters and binding proteins may also facilitate its movement within cells, affecting its localization and accumulation . The distribution of 5,7-Difluoroquinoline within tissues can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 5,7-Difluoroquinoline plays a crucial role in its activity and function. It has been observed to localize in the mitochondria, where it can induce oxidative stress and affect mitochondrial function . Additionally, 5,7-Difluoroquinoline may interact with nuclear components, influencing gene expression and DNA replication . Targeting signals and post-translational modifications may direct 5,7-Difluoroquinoline to specific cellular compartments, enhancing its therapeutic potential.
准备方法
The synthesis of 5,7-Difluoroquinoline can be achieved through various methods. One common approach involves the reaction of 1,5-difluoroquinoline with anthranilic acid. In this reaction, 1,5-difluoroquinoline is first treated with alkali to generate the corresponding acid salt, which is then esterified with anthranilic acid to obtain 5,7-Difluoroquinoline . Another method involves the use of lithium diisopropylamide (LDA) and tetrahydrofuran (THF) as solvents, followed by the addition of 1-(6-chloro-imidazo[1,2-b]pyridazin-3-yl)ethanone .
化学反应分析
5,7-Difluoroquinoline undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in 5,7-Difluoroquinoline can be displaced by nucleophiles, leading to the formation of various substituted quinolines.
Cyclization and Cycloaddition: These reactions involve the formation of new ring structures, which can enhance the compound’s biological activity.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, which are essential for the synthesis of complex organic molecules.
Common reagents used in these reactions include sodium methoxide, liquid ammonia, and various organometallic compounds . The major products formed from these reactions are often fluorinated quinolines with enhanced biological activity .
相似化合物的比较
5,7-Difluoroquinoline can be compared with other fluorinated quinolines, such as:
6,8-Difluoroquinoline: This compound has a similar structure but differs in the position of the fluorine atoms, which can affect its reactivity and biological activity.
5,7,8-Trifluoroquinoline: The presence of an additional fluorine atom in this compound can lead to different chemical and biological properties.
7-Fluoroquinoline: This compound has a single fluorine atom, which can result in different reactivity and biological activity compared to 5,7-Difluoroquinoline.
The uniqueness of 5,7-Difluoroquinoline lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
5,7-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTWLWBEQPMVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188073 | |
| Record name | Quinoline, 5,7-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34522-72-0 | |
| Record name | Difluoroquinoline, 5,7- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 5,7-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DIFLUOROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNY7UQK9PD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about 5,7-Difluoroquinoline can be obtained from the study?
A: The research primarily focuses on understanding the intermolecular interactions within the crystal structure of 5,7-Difluoroquinoline using X-ray diffraction and quantum-topological analysis. While the paper doesn't explicitly provide the molecular formula or weight, it confirms the presence of specific intermolecular interactions like C–H…F and π-π stacking within the crystal lattice []. This information is valuable for understanding the compound's solid-state properties and can be further explored in the context of drug design and material science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)
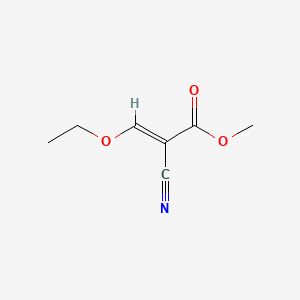
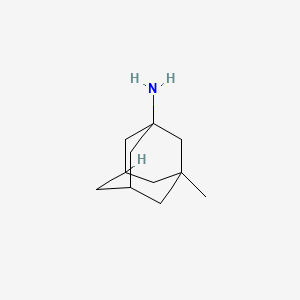


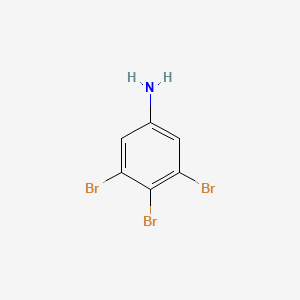

![4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid](/img/structure/B1304859.png)
![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)
